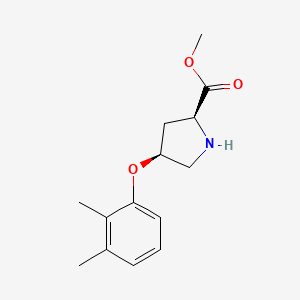

methyl (2S,4S)-4-(2,3-dimethylphenoxy)pyrrolidine-2-carboxylate

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of methyl (2S,4S)-4-(2,3-dimethylphenoxy)pyrrolidine-2-carboxylate follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds with multiple substituents. The complete International Union of Pure and Applied Chemistry name precisely describes the molecular architecture, beginning with the methyl ester designation, followed by the stereochemical descriptors (2S,4S), the pyrrolidine ring system identification, and the phenoxy substituent with its dimethyl substitution pattern. This nomenclature system ensures unambiguous identification of the compound's structure, particularly crucial given the presence of chiral centers and the specific substitution pattern on the aromatic ring.

The systematic classification places this compound within the broader category of pyrrolidine carboxylic acids and derivatives, as defined by chemical taxonomy databases. According to the E. coli Metabolome Database classification system, pyrrolidine carboxylic acids and derivatives represent compounds containing a pyrrolidine ring which bears a carboxylic acid or a derivative thereof. This classification system provides a hierarchical organization that positions the compound within the organic compound kingdom, specifically under the carboxylic acids and derivatives class, with amino acids, peptides, and analogues as the subclass. The direct parent classification identifies these compounds as proline and derivatives, establishing a clear connection to naturally occurring amino acid structures.

The compound's Chemical Abstracts Service registry number 1354487-72-1 provides an additional layer of systematic identification, enabling precise tracking across chemical databases and literature. Alternative naming conventions documented in chemical supplier databases include variations such as "methyl (2S,4S)-4-(2,3-dimethylphenoxy)-2-pyrrolidinecarboxylate" and related systematic descriptors. These naming variations maintain consistency with International Union of Pure and Applied Chemistry principles while accommodating different database formats and citation requirements.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is established as C₁₄H₁₉NO₃, indicating a composition of fourteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight is precisely calculated as 249.300 grams per mole, providing essential data for quantitative analytical applications. The hydrochloride salt form of this compound exhibits the molecular formula C₁₄H₂₀ClNO₃ with a corresponding molecular weight of 285.77 grams per mole.

The stereochemical configuration represents a critical aspect of this compound's structural identity, with the (2S,4S) designation indicating the absolute configuration at two specific chiral centers within the pyrrolidine ring system. The Simplified Molecular Input Line Entry System representation "O=C([C@H]1NCC@@HC1)OC.[H]Cl" precisely describes the three-dimensional arrangement of atoms, with the @ symbols indicating the stereochemical orientation at the respective carbon centers. This stereochemical specificity is fundamental to the compound's chemical and biological properties, as enantiomeric differences can significantly impact molecular interactions and activity profiles.

Table 1: Comparative Molecular Data for this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₁₄H₁₉NO₃ | 249.30 | 1217690-93-1 |

| Methyl (2S,4S)-4-(2,4-dimethylphenoxy)pyrrolidine-2-carboxylate | C₁₄H₁₉NO₃ | 249.30 | - |

| Methyl (2S,4S)-4-(3,4-dimethylphenoxy)pyrrolidine-2-carboxylate | C₁₄H₁₉NO₃ | 249.30 | 1354487-70-9 |

| Methyl (2S,4S)-4-(2,4-dichloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate | C₁₄H₁₇Cl₂NO₃ | 318.20 | 1217662-99-1 |

The International Chemical Identifier and International Chemical Identifier Key provide additional layers of structural specification, with the International Chemical Identifier Key VFYVITZSTXCAFS-RYUDHWBXSA-N serving as a unique molecular identifier. These standardized identifiers facilitate database searches and ensure consistent compound identification across different chemical information systems.

Comparative Analysis with Related Pyrrolidine Carboxylates

This compound exists within a family of structurally related compounds that share the core pyrrolidine-2-carboxylate scaffold but differ in their phenoxy substituent patterns. Comparative analysis reveals that compounds such as methyl (2S,4S)-4-(2,4-dimethylphenoxy)pyrrolidine-2-carboxylate and methyl (2S,4S)-4-(3,4-dimethylphenoxy)pyrrolidine-2-carboxylate maintain identical molecular formulas (C₁₄H₁₉NO₃) and molecular weights (249.30 g/mol) while differing only in the positional arrangement of methyl substituents on the phenoxy ring. This structural similarity provides valuable insights into structure-activity relationships and the impact of substitution patterns on molecular properties.

The compound methyl (2S,4S)-4-(2,4-dichloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate represents a halogenated analog with enhanced molecular complexity, featuring chlorine substituents alongside the dimethyl groups. This derivative exhibits a molecular formula of C₁₄H₁₇Cl₂NO₃ and a molecular weight of 318.20 g/mol, demonstrating how halogen substitution significantly impacts molecular weight while maintaining the core structural framework. The presence of chlorine atoms introduces additional electronic effects and potential binding interactions that may influence the compound's chemical reactivity and biological activity.

Table 2: Structural Variations in Dimethylphenoxy-Substituted Pyrrolidine Carboxylates

| Substitution Pattern | Molecular Formula | Key Structural Features | Database References |

|---|---|---|---|

| 2,3-Dimethyl | C₁₄H₁₉NO₃ | Ortho-meta methyl arrangement | PubChem, Chemical suppliers |

| 2,4-Dimethyl | C₁₄H₁₉NO₃ | Ortho-para methyl arrangement | PubChem CID 28306074 |

| 3,4-Dimethyl | C₁₄H₁₉NO₃ | Meta-para methyl arrangement | Multiple supplier databases |

| 2,4-Dichloro-3,5-dimethyl | C₁₄H₁₇Cl₂NO₃ | Halogenated with methyl groups | PubChem CID 28306134 |

Comparative analysis with simpler pyrrolidine derivatives, such as methyl 4-(4-methylphenoxy)pyrrolidine-2-carboxylate (C₁₃H₁₇NO₃, 235.28 g/mol), illustrates the incremental impact of additional methyl substitution on molecular properties. The progression from mono-methyl to dimethyl substitution represents a systematic increase in molecular complexity and hydrophobicity, factors that may significantly influence membrane permeability and receptor binding characteristics.

The pyrrolidine ring system itself shares fundamental structural features with proline derivatives, as evidenced by the classification of these compounds within the proline and derivatives category. This relationship to naturally occurring amino acid structures suggests potential biological relevance and provides a framework for understanding the compound's interaction with biological systems. The five-membered saturated heterocycle with nitrogen substitution represents a privileged scaffold in medicinal chemistry, offering conformational constraints that can enhance binding selectivity and metabolic stability.

Conformational Isomerism and Ring Puckering Dynamics

The conformational behavior of this compound is fundamentally governed by the puckering dynamics of its five-membered pyrrolidine ring system. According to comprehensive research on ring puckering in small molecules and cyclic peptides, five-membered rings like pyrrolidine exhibit characteristic puckering motions that significantly impact molecular geometry and properties. The pyrrolidine ring adopts non-planar conformations due to the tetrahedral geometry preferences of its constituent carbon and nitrogen atoms, resulting in envelope or half-chair conformations that undergo rapid interconversion through pseudo-rotation processes.

Research utilizing Cremer-Pople puckering coordinates has demonstrated that pyrrolidine rings can be classified into relatively few conformational clusters based on their canonical forms. These studies indicate that ring conformations undergo restricted pseudo-rotational motions, with the specific substitution pattern and stereochemistry influencing the preferred conformational states. For this compound, the presence of the bulky phenoxy substituent at the 4-position creates significant steric constraints that bias the ring toward specific puckering conformations.

The stereochemical configuration (2S,4S) imposes additional conformational restrictions, as the absolute configuration at these positions determines the spatial relationship between the carboxylate ester and phenoxy substituents. Advanced computational studies have shown that the relationship between ring puckering parameters and torsion angles can be modeled with high accuracy, providing insights into how conformational changes affect substituent orientation. The research demonstrates excellent correlation between predicted and actual exocyclic torsion angles, with squared circular correlation coefficients exceeding 0.9 for various ring positions.

Table 3: Conformational Parameters and Ring Puckering Characteristics

| Parameter | Description | Impact on Molecular Geometry |

|---|---|---|

| Cremer-Pople Coordinates | Quantitative puckering descriptors | Define ring pucker amplitude and phase |

| Pseudo-rotation Barrier | Energy barrier for conformational interconversion | Determines conformational flexibility |

| Substituent Coupling | Correlation between ring pucker and exocyclic orientations | Affects binding pocket complementarity |

| Stereochemical Constraints | (2S,4S) configuration effects | Restricts accessible conformational space |

The formation of double bonds between carbon atoms in the pyrrolidine ring, while not applicable to the saturated system under study, represents a theoretical consideration for understanding the electronic factors that influence ring geometry. The research suggests that such modifications would be considered effective for altering puckering preferences, highlighting the sensitivity of five-membered ring conformations to electronic perturbations. This principle extends to the influence of electron-withdrawing and electron-donating substituents, such as the phenoxy and ester groups present in this compound.

Properties

IUPAC Name |

methyl (2S,4S)-4-(2,3-dimethylphenoxy)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-9-5-4-6-13(10(9)2)18-11-7-12(15-8-11)14(16)17-3/h4-6,11-12,15H,7-8H2,1-3H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYVITZSTXCAFS-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2CC(NC2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)O[C@H]2C[C@H](NC2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Starting Material and Asymmetric Synthesis

One of the most reliable approaches involves starting from chiral precursors or chiral auxiliaries to ensure stereoselectivity:

Chiral Auxiliary Method:

Utilizing chiral starting materials such as chiral amino acids or chiral building blocks, which undergo cyclization to form the pyrrolidine ring. The chiral auxiliary guides the stereochemistry at positions 2 and 4, preventing racemization during subsequent steps.Asymmetric Catalysis:

Employing chiral catalysts (e.g., chiral phosphines or ligands) during key steps like cyclization or alkylation to favor the formation of the (2S,4S) isomer directly. Catalytic asymmetric hydrogenation or enantioselective alkylation are common techniques.

Alkylation of Pyrrolidine Derivatives

Direct alkylation of pyrrolidine derivatives is a common route:

Procedure:

The pyrrolidine ring, bearing a protected or unprotected amino group, is alkylated using alkyl halides or sulfonates in the presence of strong bases such as sodium hydride or potassium tert-butoxide. Phase transfer catalysts like quaternary ammonium salts enhance regioselectivity and yield.Activation of Hydroxyl Groups:

Hydroxyl groups on intermediates can be activated using strong bases (e.g., sodium hydride) to form alkoxides, which then react with alkylating agents under controlled conditions to prevent racemization.

Esterification and Phenoxy Group Introduction

Ester Formation:

The carboxylic acid precursor is esterified using methyl alcohol under acidic or basic catalysis, often with reagents like diazomethane or methyl iodide, to form the methyl ester with stereochemical retention.Phenoxy Substituent Attachment:

The phenoxy group, bearing methyl substitutions at positions 2 and 3, is introduced via nucleophilic aromatic substitution or via coupling reactions such as Ullmann or Buchwald-Hartwig couplings, often facilitated by palladium catalysts.

Protecting Group Strategies

Protection of amino and hydroxyl groups during multi-step synthesis is crucial:

Carboxyl Group:

Protected as esters or amides to prevent racemization during alkylation steps.Amino Group:

Protected as carbamates (e.g., Boc, Fmoc) to prevent undesired reactions during ring formation and functionalization.

Catalytic Hydrogenation for Isomer Control

The synthesis of specific stereoisomers can involve catalytic hydrogenation of double bonds or unsaturated intermediates:

- When hydrogenating double bonds in the pyrrolidine ring, conditions are optimized (e.g., using Pd/C or Raney Ni catalysts) to favor cis-isomer formation. However, it is noted that hydrogenation often leads to racemization, which must be mitigated through careful control of reaction conditions and choice of catalyst.

Representative Reaction Scheme

Chiral precursor → Pyrrolidine ring formation → Protection of amino and hydroxyl groups → Alkylation with phenoxy derivative → Esterification → Deprotection → Final stereoselective hydrogenation (if necessary)

Data Table: Summary of Preparation Methods

Research Findings and Innovations

Recent patents and research articles highlight innovations such as:

Chemical Reactions Analysis

Types of Reactions

methyl (2S,4S)-4-(2,3-dimethylphenoxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dimethylphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of methyl (2S,4S)-4-(2,3-dimethylphenoxy)pyrrolidine-2-carboxylate is in medicinal chemistry, particularly as a potential drug candidate. The compound's structural features allow it to interact with biological targets effectively.

Antiviral Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, similar compounds have been studied for their efficacy against viruses such as hepatitis C. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .

Neuroprotective Effects

Studies have suggested that pyrrolidine derivatives may also possess neuroprotective effects. They could potentially be utilized in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .

Pharmacological Applications

This compound has implications in pharmacology due to its ability to act on specific receptors in the body.

Receptor Modulation

This compound may act as a modulator for various receptors, including those involved in pain perception and inflammation. Its structural similarity to known analgesics suggests it could be developed into a pain management therapy .

Material Science

In addition to its biological applications, this compound can also be explored in material science.

Polymer Chemistry

This compound can serve as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices may enhance mechanical strength and thermal stability .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl (2S,4S)-4-(2,3-dimethylphenoxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Bulky substituents (e.g., naphthyl in or isopropyl in ) introduce steric hindrance, which may impact binding affinity in biological targets.

- The 2,3-dimethylphenoxy group in the target compound balances moderate steric bulk and lipophilicity, favoring membrane permeability .

Stereochemical and Functional Group Modifications

Variations in stereochemistry and protecting groups influence reactivity and applications:

Key Observations :

Biological Activity

Methyl (2S,4S)-4-(2,3-dimethylphenoxy)pyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₄H₁₉NO₃

- Molecular Weight : 249.31 g/mol

- CAS Number : 1217671-82-3

- MDL Number : MFCD08688231

This compound is known to interact with various biological targets, which can lead to diverse pharmacological effects. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : This compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been suggested that similar compounds can inhibit fatty acid synthase (FASN), which plays a crucial role in lipid metabolism and cancer cell proliferation .

- Antioxidant Properties : Preliminary studies indicate that this compound exhibits antioxidant activity, potentially mitigating oxidative stress in cells. This is particularly relevant in the context of diseases characterized by increased oxidative damage .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound:

- Cell Viability Studies : In vitro assays demonstrated that the compound significantly reduces the viability of various cancer cell lines. For example, studies showed a dose-dependent decrease in cell proliferation in breast and colon cancer cells .

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its effects on mitochondrial function and reactive oxygen species (ROS) generation. Increased ROS levels can trigger apoptotic pathways, leading to cancer cell death .

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties:

- Neuronal Cell Studies : In models of neurodegeneration, this compound has been shown to protect neuronal cells from apoptosis induced by neurotoxic agents. This effect is hypothesized to be mediated through its antioxidant activity and modulation of neuroinflammatory pathways .

Case Studies

-

Breast Cancer Model : A study involving MCF-7 breast cancer cells treated with varying concentrations of this compound revealed a significant reduction in cell proliferation and increased apoptosis markers compared to control groups.

Concentration (µM) Cell Viability (%) Apoptosis Rate (%) 0 100 5 10 75 15 50 50 30 100 20 60 -

Neuroprotection Study : In an experimental model of oxidative stress induced by glutamate toxicity, treatment with this compound resulted in significantly lower levels of neuronal death compared to untreated controls.

Treatment Group Neuronal Survival (%) Control 40 Glutamate Only 20 Glutamate + Compound 60

Q & A

Basic Research Questions

Q. How can the enantiomeric purity of methyl (2S,4S)-4-(2,3-dimethylphenoxy)pyrrolidine-2-carboxylate be reliably determined?

- Methodological Answer : Enantiomeric purity can be assessed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) under isocratic conditions (hexane:isopropanol 80:20). Retention times should be cross-validated with authentic standards. Alternatively, -NMR with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can resolve stereoisomers. For absolute configuration confirmation, X-ray crystallography is recommended .

Q. What storage conditions are optimal to preserve the stability of this compound?

- Methodological Answer : Store the compound in a dark, inert atmosphere (argon or nitrogen) at temperatures below -20°C to prevent oxidation and hydrolysis. Use amber glass vials with PTFE-lined caps. Regularly monitor purity via HPLC (≥98% threshold) and discard batches showing degradation peaks .

Q. Which spectroscopic techniques are most effective for structural elucidation?

- Methodological Answer :

- NMR : , , and 2D NMR (COSY, HSQC, HMBC) to assign protons and carbons, particularly for the pyrrolidine ring and phenoxy substituent.

- FT-IR : Confirm ester (C=O stretch ~1720 cm) and ether (C-O-C ~1250 cm) functional groups.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] calculated for CHNO: 264.1594) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and reaction pathways. Focus on the steric effects of the 2,3-dimethylphenoxy group and the pyrrolidine ring’s conformational flexibility. Pair computational results with experimental validation using kinetic studies (e.g., variable-temperature NMR or stopped-flow techniques) .

Q. What strategies resolve discrepancies between NMR and X-ray data regarding stereochemical assignments?

- Methodological Answer :

- Step 1 : Verify sample purity via HPLC and ensure crystallography samples are free of solvates or polymorphs.

- Step 2 : Compare experimental NMR coupling constants (e.g., for pyrrolidine ring protons) with DFT-simulated values.

- Step 3 : Re-examine X-ray data for thermal motion artifacts or disordered atoms. Use software like Olex2 or SHELXL for refinement .

Q. How to design derivatives of this compound for enhanced biological activity while retaining stereochemical integrity?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at the phenoxy group (e.g., halogenation) or pyrrolidine nitrogen (e.g., Boc-protected amines) via palladium-catalyzed cross-coupling or reductive amination.

- Stereochemical Control : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during synthesis. Monitor diastereomer ratios via chiral HPLC.

- Biological Screening : Test derivatives in vitro (e.g., enzyme inhibition assays) and correlate activity with computed molecular docking scores (AutoDock Vina) .

Q. What experimental approaches mitigate challenges in scaling up multi-step syntheses of this compound?

- Methodological Answer :

- Process Optimization : Use flow chemistry for exothermic steps (e.g., esterification) to improve heat dissipation.

- Purification : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for intermediate steps.

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progress .

Data Contradiction Analysis

Q. How to address conflicting biological activity data across different assay platforms?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).

- Solubility Check : Measure compound solubility in assay buffers (DMSO concentration ≤0.1%).

- Metabolic Stability : Test for off-target interactions using liver microsome assays or CYP450 inhibition studies .

Safety and Handling Protocols

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.

- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose via hazardous waste channels.

- Documentation : Maintain updated SDS sheets and batch-specific COA records for traceability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.